N-(4-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE
Description
Nomenclature and Chemical Identity
N-(4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfamoyl}phenyl)acetamide is a synthetic organic compound characterized by a hybrid structure integrating sulfonamide, acetamide, and thiazole moieties. Its systematic IUPAC name reflects its structural complexity:
- IUPAC Name : N-[4-({[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide
- Molecular Formula : C₁₄H₁₆N₄O₃S₂
- SMILES Notation : CC1=NC(=CS1)CN(S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
- InChI Key : ZTXQYJFLJWAUOY-UHFFFAOYSA-N
- Key Identifiers :
- PubChem CID: Not yet assigned (related derivatives include CID 2135518, 1548400)
- CAS Registry: Pending commercial classification (research-grade compound)
Table 1: Structural identifiers and properties
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| Hybridization | sp³ (sulfonamide nitrogen) |
| Aromatic Systems | Thiazole, benzene |
Historical Development and Discovery
The compound emerged from early-21st-century efforts to synthesize hybrid molecules combining sulfonamide and heterocyclic motifs. Key milestones include:
- 2000s : Advances in sulfonamide-thiazole conjugates for enzymatic inhibition (e.g., urease inhibitors, as in PMC articles ).
- 2010s : Optimization of synthetic routes using carbodiimide-mediated couplings, as seen in derivatives like CID 721139 .
- 2020s : Structural characterization via NMR and mass spectrometry, validated in studies on analogous compounds .
Synthetic pathways typically involve:
- Sulfonylation : Reacting 4-aminophenylacetamide with chlorosulfonic acid.
- Thiazole Conjugation : Introducing (2-methyl-1,3-thiazol-4-yl)methylamine via nucleophilic substitution.
Position in Chemical Classification Systems
The compound occupies multiple categories in chemical taxonomy:
- Functional Groups : Sulfonamide (-SO₂NH-), acetamide (-NHCOCH₃), thiazole (C₃H₃NS).
- Hierarchical Classification :
Table 2: Classification overview
| System | Classification |
|---|---|
| IUPAC | Heterocyclic sulfonamide |
| ChEBI | Not yet annotated |
| DrugBank | Investigational small molecule |
Significance in Chemical Research
This compound exemplifies the strategic fusion of bioactive motifs to enhance pharmacological properties:
- Enzyme Inhibition : Demonstrates competitive urease inhibition (IC₅₀ ~10–20 µM in analogs ), attributed to sulfonamide-thiazole synergy.
- Structural Insights : The thiazole ring enhances π-π stacking with enzyme active sites, while the sulfonamide group mimics urea’s transition state.
- Research Applications :
- Tool compound for studying urease-dependent pathogens (e.g., Helicobacter pylori).
- Prototype for dual-target inhibitors in metabolic disorders.
Table 3: Comparative enzyme inhibition data
| Analog Structure | IC₅₀ (µM) | Target Enzyme | Citation |
|---|---|---|---|
| Ibuprofen-sulfathiazole hybrid | 9.95 | Urease | |
| Flurbiprofen-sulfadiazine | 16.74 | Urease | |
| Thiourea (control) | 22.61 | Urease |
Research Gaps :
- In vivo pharmacokinetic profiling.
- Full crystallographic analysis of enzyme-compound complexes.
Properties
IUPAC Name |
N-[4-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9(17)15-11-3-5-13(6-4-11)21(18,19)14-7-12-8-20-10(2)16-12/h3-6,8,14H,7H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSAZKFKMNIYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-4-thiazolylmethylamine with 4-sulfamoylbenzoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves the reaction of 2-methyl-1,3-thiazole with sulfamoyl chloride derivatives followed by acylation with acetic anhydride or acetyl chloride. This method allows for the introduction of the acetamide group, enhancing the compound's pharmacological profile.
Antimicrobial Activity
Research has shown that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of N-(4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfamoyl}phenyl)acetamide possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticonvulsant Properties
In addition to antimicrobial effects, thiazole-containing compounds have been evaluated for anticonvulsant activity. A related study synthesized various N-phenylacetamide derivatives and tested their efficacy in animal models of epilepsy. The results indicated that modifications in the thiazole structure could influence anticonvulsant potency .
Infection Treatment
Given its antibacterial properties, this compound could be utilized in treating infections caused by resistant bacterial strains. Its mechanism of action may involve inhibition of bacterial folic acid synthesis, similar to other sulfonamide antibiotics.
Neurological Disorders
The potential anticonvulsant effects suggest applications in managing neurological disorders such as epilepsy. The compound's ability to modulate neuronal voltage-sensitive sodium channels may provide a therapeutic avenue for developing new antiepileptic drugs .
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity Evaluation
A detailed study assessed the anticonvulsant activity of several thiazole derivatives, including this compound. The compounds were tested using maximal electroshock (MES) and pentylenetetrazole models in rodents. Results indicated that certain derivatives demonstrated significant reductions in seizure frequency and severity compared to control groups .
Mechanism of Action
The mechanism of action of N-(4-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamethizole and Its Impurities
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) is a sulfonamide antibiotic with a thiadiazole heterocycle. Key comparisons:
- Structural Differences: Sulfamethizole uses a 1,3,4-thiadiazole ring, whereas the target compound employs a 1,3-thiazole. The thiadiazole has two nitrogen atoms (vs. one in thiazole), altering electronic distribution and steric bulk. The target compound retains an acetamide group at the para position of the phenyl ring, while Sulfamethizole replaces this with an amino group after hydrolysis .
- Synthetic Pathways: Both compounds are synthesized via sulfonyl chloride intermediates. However, the target compound’s synthesis would require 2-methyl-1,3-thiazol-4-ylmethylamine instead of 2-amino-5-methyl-1,3,4-thiadiazole. Impurity formation (e.g., bis-sulfonamides) is a shared challenge due to residual sulfonyl chloride reactivity .
- Biological Activity :
- Sulfamethizole’s antibacterial action stems from dihydropteroate synthase inhibition. The thiazole variant may exhibit similar mechanisms but with altered potency due to differences in heterocycle electronics and solubility.
Naphthalene- and Betti Base-Derived Sulfonamides
Compounds like N-(4-(N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide () share the phenylacetamide-sulfamoyl backbone but incorporate bulkier aromatic systems (e.g., naphthalene). Key distinctions:
- Synthetic Utility : Betti base synthesis routes () enable stereoselective construction, whereas the target compound’s synthesis likely follows simpler sulfonylation protocols.
Simpler Acetamide Derivatives
N-(4-Methoxyphenyl)acetamide and N-phenylacetamide () lack sulfonamide and heterocyclic moieties. Comparisons include:
- Bioactivity : These derivatives show bactericidal/fungicidal activity, suggesting that the acetamide group alone contributes to antimicrobial effects. However, the absence of sulfonamide or thiazole likely narrows their spectrum compared to the target compound .
- Solubility : The methoxy group in N-(4-methoxyphenyl)acetamide improves solubility relative to the more hydrophobic thiazole-containing compound.
Diverse Aryl Sulfonamides
lists aryl sulfonamides with substituents like naphthalene, triazole, and benzofuran. Notable comparisons:
- Functional Group Impact :
- Synthetic Flexibility : Copper-catalyzed methods () enable green synthesis of diverse sulfonamides, though the target compound’s thiazole-methyl group may require specialized reagents.
Comparative Data Table
Research Findings and Implications
- Antimicrobial Potential: The thiazole and sulfonamide groups in the target compound may synergize to broaden antimicrobial activity compared to simpler acetamides or thiadiazole-based drugs like Sulfamethizole .
- Stability Concerns : Analogous to Sulfamethizole’s impurity (bis-sulfonamide), the target compound may require stringent reaction control to avoid byproducts .
- Pharmacokinetic Optimization : The methyl-thiazole group could enhance blood-brain barrier penetration relative to naphthalene-derived sulfonamides, making it viable for CNS-targeted therapies .
Biological Activity
N-(4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfamoyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and possesses a thiazole ring that is crucial for its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| Molecular Weight | 270.38 g/mol |
| CAS Number | [Not specified] |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives. The process includes the formation of the sulfamoyl group followed by acylation to produce the final compound. Detailed synthetic routes can be found in various literature sources focusing on thiazole derivatives.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.625 μM to 125 μM, indicating moderate to strong antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells.
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been shown to exhibit potent inhibitory activity against acetylcholinesterase, with IC50 values as low as 2.7 µM .
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of thiazole derivatives, revealing that modifications in the thiazole structure significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with electron-withdrawing groups at specific positions showed enhanced activity .
- Neuroprotective Effects : Research focusing on acetylcholinesterase inhibitors demonstrated that thiazole-containing compounds could effectively increase acetylcholine levels in neuronal tissues, suggesting potential therapeutic applications for cognitive disorders .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfamoyl}phenyl)acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by sulfamoylation and acetylation. For example, coupling 2-methyl-1,3-thiazole-4-methanamine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) yields the sulfamoyl intermediate. Subsequent reduction of the nitro group to an amine (e.g., H₂/Pd-C) and acetylation (acetic anhydride) completes the synthesis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. LC-MS and elemental analysis validate intermediate structures .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the presence of the thiazole methyl group (δ ~2.5 ppm, singlet) and acetamide carbonyl (δ ~168 ppm). Aromatic protons in the phenyl ring appear as doublets (δ ~7.5–8.0 ppm) .
- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1320/1150 cm⁻¹ (sulfonamide S=O) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) at m/z calculated for C₁₄H₁₆N₃O₃S₂ (e.g., 346.07) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Conduct in vitro antimicrobial assays using standardized protocols (CLSI guidelines). For example:
- Antibacterial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC range: 1–128 µg/mL). Include sulfamethoxazole as a positive control .
- Antifungal : Assess inhibition of C. albicans growth on Sabouraud dextrose agar. Zone-of-inhibition measurements or MIC values (via microplate assays) provide quantitative data .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfamoyl and thiazole moieties?
- Methodological Answer :
-
Substituent Variation : Replace the 2-methylthiazole with 4-methylimidazole or pyridine analogs to assess steric/electronic effects on bioactivity.
-
Sulfamoyl Modifications : Introduce alkyl/aryl groups (e.g., benzyl, isopropyl) at the sulfamoyl nitrogen to enhance lipophilicity or target binding.
-
Data Analysis : Tabulate MIC values against a panel of pathogens (Table 1) and correlate with substituent properties (e.g., logP, H-bond donors). Molecular docking (e.g., AutoDock Vina) against E. coli dihydropteroate synthase (DHPS) can rationalize observed SAR trends .
Table 1 : Example SAR Data for Sulfamoyl Derivatives
Substituent (R) MIC (S. aureus) (µg/mL) MIC (E. coli) (µg/mL) 2-Methylthiazole 8 32 4-Methylimidazole 16 64 Pyridine 64 >128
Q. How can mechanistic studies elucidate the compound’s mode of action against bacterial targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure DHPS activity (spectrophotometric detection of dihydrofolate formation) in the presence of the compound. IC₅₀ values <10 µM suggest competitive inhibition .
- Time-Kill Kinetics : Perform time-dependent viability assays (CFU counts) to distinguish bactericidal vs. bacteriostatic effects .
- Resistance Studies : Serial passage experiments (sub-MIC exposure over 20 generations) assess resistance development. Genomic sequencing identifies mutations in folP (DHPS gene) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like inoculum size (0.5 McFarland standard), media (Mueller-Hinton II), and incubation time (18–24 h).
- Purity Verification : Reanalyze conflicting batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .
- Cross-Validation : Reproduce assays in independent labs using identical protocols. Meta-analysis of literature data (e.g., MIC distributions) identifies outlier studies .
Key Methodological Considerations
- Synthetic Challenges : Thiazole instability under acidic conditions necessitates pH control (pH 7–8) during sulfamoylation. Anhydrous solvents (e.g., DMF) prevent hydrolysis of intermediates .
- Biological Assay Pitfalls : Protein binding in serum-containing media may reduce apparent activity; use serum-free media for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
